molecular formula C17H20N2O5S B3596647 methyl [3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]carbamate

methyl [3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]carbamate

Cat. No.: B3596647
M. Wt: 364.4 g/mol
InChI Key: IBEZZDGGWBVFGI-UHFFFAOYSA-N
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Description

“Methyl [3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]carbamate” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carbamate group, which is derived from carbamic acid . The compound also includes a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, a compound similar to this one, DQ-2511, has been found to have antiulcer effects, possibly due to its effects on gastric mucosal blood flow and gastric acid secretion .

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activities, such as its antiulcer effects . Additionally, research could be conducted to optimize its synthesis and to explore its physical and chemical properties.

Properties

IUPAC Name

methyl N-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]thiophen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-22-13-5-4-11(10-14(13)23-2)6-8-18-15(20)12-7-9-25-16(12)19-17(21)24-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEZZDGGWBVFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)NC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl [3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]carbamate
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methyl [3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]carbamate
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methyl [3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]carbamate
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methyl [3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]carbamate
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methyl [3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]carbamate

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